molecular formula C13H19N5O3 B15140432 (2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol

(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol

Cat. No.: B15140432
M. Wt: 293.32 g/mol
InChI Key: IMZZHJDVVJGQIW-BYUJDZLFSA-N
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Description

(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol typically involves multiple steps, including the formation of the purine ring and the attachment of the oxolan moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxymethyl group, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine ring or the oxolan moiety, leading to different derivatives.

    Substitution: Substitution reactions often involve the dimethylamino group, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential role in cellular processes. Its interaction with biological molecules can provide insights into enzyme mechanisms and metabolic pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility makes it valuable for various applications, including drug synthesis and material science.

Mechanism of Action

The mechanism of action of (2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and oxolan-containing molecules. Examples are:

  • Adenosine
  • Guanosine
  • Cytidine

Uniqueness

What sets (2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol apart is its specific stereochemistry and functional groups. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19N5O3

Molecular Weight

293.32 g/mol

IUPAC Name

(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol

InChI

InChI=1S/C13H19N5O3/c1-7-8(4-19)21-13(10(7)20)18-6-16-9-11(17(2)3)14-5-15-12(9)18/h5-8,10,13,19-20H,4H2,1-3H3/t7?,8-,10+,13-/m1/s1

InChI Key

IMZZHJDVVJGQIW-BYUJDZLFSA-N

Isomeric SMILES

CC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C2N=CN=C3N(C)C)CO

Canonical SMILES

CC1C(OC(C1O)N2C=NC3=C2N=CN=C3N(C)C)CO

Origin of Product

United States

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